4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a synthetic organic compound known for its versatile applications in scientific research. It belongs to the thiazolidine family, which includes a variety of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is synthesized via a multi-step process:
Step 1: : Synthesis of 5-[(4-hydroxyphenyl)methylidene]-2-thioxothiazolidin-4-one through the condensation of thiosemicarbazide and 4-hydroxybenzaldehyde under acidic conditions.
Step 2: : Reaction of the intermediate with benzoic acid chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
While specific industrial methods are proprietary, the general process involves large-scale synthesis using optimized reaction conditions for higher yield and purity. Techniques like continuous flow chemistry may be employed to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiazolidine ring to form sulfoxides or sulfones.
Reduction: : The carbonyl group can be reduced to alcohols.
Substitution: : Electrophilic substitution reactions at the benzene ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: : Sulfoxide, sulfone derivatives.
Reduction: : Hydroxy derivatives.
Substitution: : Nitro, sulfonic acid derivatives.
Scientific Research Applications
Chemistry
The compound is a valuable intermediate in organic synthesis, providing a scaffold for constructing complex molecules.
Biology
In cell biology, it's used as a probe to study enzyme-substrate interactions due to its reactive functional groups.
Medicine
Its structural motifs are investigated for potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry
Used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound interacts with biological targets by forming reversible covalent bonds with amino acid residues in enzymes, modulating their activity. It influences pathways involved in cellular metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
4-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Uniqueness
Unlike its analogs, 4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid possesses a unique combination of functional groups that confer distinct reactivity and biological activity, making it a versatile tool in various scientific fields.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S2/c19-13-7-1-10(2-8-13)9-14-15(20)18(17(23)24-14)12-5-3-11(4-6-12)16(21)22/h1-9,19H,(H,21,22)/b14-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCILSOIMBYJYTF-ZROIWOOFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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